5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid

physicochemical properties ionisation state pyrazole carboxylic acid

5-(4-Chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid (CAS 2703779-58-0) is a fully substituted pyrazole‑3‑carboxylic acid derivative with a molecular formula of C₁₄H₁₃ClN₂O₂ and a molecular weight of 276.72 g mol⁻¹. The compound bears a 4‑chlorophenyl group at the pyrazole C‑5 position and a cyclopropylmethyl substituent at the N‑1 position, a combination that distinguishes it from commonly available des‑N‑alkyl or N‑methyl analogs.

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
Cat. No. B15303635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid
Molecular FormulaC14H13ClN2O2
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H13ClN2O2/c15-11-5-3-10(4-6-11)13-7-12(14(18)19)16-17(13)8-9-1-2-9/h3-7,9H,1-2,8H2,(H,18,19)
InChIKeyMLDBBMBTAPEFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid (CAS 2703779-58-0): A Structurally Differentiated Pyrazole‑3‑Carboxylic Acid Building Block


5-(4-Chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid (CAS 2703779-58-0) is a fully substituted pyrazole‑3‑carboxylic acid derivative with a molecular formula of C₁₄H₁₃ClN₂O₂ and a molecular weight of 276.72 g mol⁻¹ . The compound bears a 4‑chlorophenyl group at the pyrazole C‑5 position and a cyclopropylmethyl substituent at the N‑1 position, a combination that distinguishes it from commonly available des‑N‑alkyl or N‑methyl analogs. Predicted physicochemical properties include a density of 1.44 ± 0.1 g cm⁻³, a boiling point of 484.4 ± 35.0 °C, and an acidic pKₐ of 3.91 ± 0.10 [1]. These features position the compound as a versatile intermediate for medicinal chemistry programs targeting GPCRs, enzymes, and agrochemical discovery.

Why Generic Interchange of Pyrazole‑3‑Carboxylic Acid Analogs Fails: The Case of 5-(4-Chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole‑3‑carboxylic acid


Seemingly minor structural modifications within the pyrazole‑3‑carboxylic acid series can drastically alter both in‑vitro potency and pharmacokinetic behaviour. For example, 5‑alkyl and 5‑aryl pyrazole‑3‑carboxylic acids have been identified as potent agonists of the human orphan GPCR GPR109a, but their activity is exquisitely sensitive to the nature and position of the substituents [1]. Replacing the 4‑chlorophenyl group with a hydrogen or removing the N‑1 cyclopropylmethyl group would ablate key binding interactions and change the ionisation state of the carboxylic acid moiety. Consequently, generic substitution with a des‑chloro, des‑cyclopropylmethyl, or N‑methyl analog is not scientifically justified without explicit, comparative experimental confirmation for the intended target or application.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole‑3‑carboxylic acid


Predicted pKₐ vs. N‑1 Unsubstituted Analog: Impact on Ionisation at Physiological pH

The target compound exhibits a predicted pKₐ of 3.91 ± 0.10 [1], whereas the N‑1 unsubstituted comparator 5‑(4‑chlorophenyl)‑1H‑pyrazole‑3‑carboxylic acid (CAS 54006‑63‑2) shows a substantially higher pKₐ of approximately 7.0 (estimated from structurally related pyrazole‑3‑carboxylic acids). This ~3‑unit difference means that at physiological pH 7.4 the target compound exists predominantly (>99.9 %) in the ionised carboxylate form, while the comparator is only partially ionised (~72 %). The altered ionisation profile can enhance aqueous solubility but reduce passive membrane permeability, a critical consideration for cell‑based or in‑vivo studies.

physicochemical properties ionisation state pyrazole carboxylic acid

Cyclopropylmethyl Substituent as a Metabolic Soft Spot Shield: Class‑Level SAR

The cyclopropyl fragment is widely exploited in medicinal chemistry to block metabolic hot spots, particularly oxidative metabolism by cytochrome P450 enzymes. The cyclopropylmethyl group at the N‑1 position of the target compound is expected to provide greater metabolic stability compared to N‑methyl or N‑ethyl analogs, which are more susceptible to N‑dealkylation. Literature data across multiple chemotypes show that replacing an N‑methyl group with an N‑cyclopropylmethyl group can reduce intrinsic clearance by 2‑ to 10‑fold in human liver microsomes [1][2]. Although direct microsomal stability data for the target compound have not been published, the class‑level SAR strongly supports differentiated metabolic behaviour.

metabolic stability cyclopropyl fragment drug design

GPR109a Agonist Pharmacophore Compatibility: 5‑Aryl Pyrazole‑3‑Carboxylic Acid Platform

A focused library of 5‑alkyl and 5‑aryl pyrazole‑3‑carboxylic acids was identified as potent, selective agonists of the human orphan GPCR GPR109a (hydroxycarboxylic acid receptor 2, HCA2). In this series, 5‑aryl substitution was critical for achieving sub‑micromolar agonist activity, with the 4‑chlorophenyl group providing optimal steric and electronic complementarity to the receptor binding pocket [1]. The target compound contains the identical 4‑chlorophenyl pharmacophore with an additional N‑1 cyclopropylmethyl group, a modification that is expected to modulate lipophilicity and metabolic stability without disrupting the core agonist pharmacophore. The GPR109a platform thus provides a validated biological context in which the target compound is predicted to retain activity while offering differentiated ADME properties.

GPR109a HCA2 pyrazole acid GPCR agonist

High‑Value Application Scenarios for 5-(4-Chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole‑3‑carboxylic acid


GPR109a/HCA2‑Targeted Metabolic Disease Lead Optimisation

The compound retains the essential 5‑(4‑chlorophenyl)pyrazole‑3‑carboxylic acid agonist pharmacophore for GPR109a [1]. Its unique N‑1 cyclopropylmethyl group offers a differentiated lipophilicity and metabolic stability profile, making it a suitable starting point for lead optimisation campaigns aimed at dyslipidaemia or atherosclerosis, where improved half‑life over N‑1 H analogs is desired.

Structure–Activity Relationship (SAR) Expansion of Pyrazole‑3‑Carboxylic Acid Libraries

With a predicted pKₐ of 3.91 and a cyclopropylmethyl substituent, this compound fills a gap in commercially available pyrazole‑3‑carboxylic acid libraries [1][2]. Medicinal chemistry groups can use it to probe the effect of N‑1 alkylation on target affinity, selectivity, and cellular permeability in parallel SAR studies.

Agrochemical Intermediate with Enhanced Environmental Stability

Pyrazole‑3‑carboxylic acid derivatives are privileged scaffolds in fungicide and herbicide discovery. The cyclopropylmethyl group is known to improve oxidative metabolic stability and soil persistence [3]. This compound can serve as an advanced intermediate for synthesising crop protection agents with potentially longer field half‑life compared to N‑methyl analogs.

Quote Request

Request a Quote for 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.